molecular formula C11H14ClN3O2 B7926206 2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide

Cat. No.: B7926206
M. Wt: 255.70 g/mol
InChI Key: PCYZDNXYLPJOKG-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, an isopropyl group, and a pyrazinyl-ethyl moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, isopropylamine, and pyrazine-2-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in the presence of suitable solvents (e.g., ethanol, methanol) and catalysts (e.g., acid or base catalysts) under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-isopropylacetamide: Lacks the pyrazinyl-ethyl moiety.

    N-Isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide: Lacks the chloro group.

    2-Chloro-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide: Lacks the isopropyl group.

Uniqueness

2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is unique due to the presence of all three functional groups (chloro, isopropyl, and pyrazinyl-ethyl) in its structure. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-Chloro-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a chloro group, an isopropyl group, and a pyrazinyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₈ClN₃O₂
  • Molecular Weight : 273.75 g/mol

The presence of the chloro substituent and the pyrazinyl group suggests potential interactions with biological targets, making it a subject of interest for further research.

The biological activity of this compound is hypothesized to involve modulation of specific enzymes or receptors. The compound's structure allows it to potentially interact with:

  • Enzymes : It may inhibit or activate enzymes involved in various metabolic pathways.
  • Receptors : The compound could bind to specific receptors, influencing cellular signaling pathways.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: COX Inhibition Data of Related Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that the structural features of these compounds, including those present in this compound, may confer similar anti-inflammatory effects through COX inhibition.

Antimicrobial Activity

In addition to anti-inflammatory properties, there is emerging evidence that compounds in this class may possess antimicrobial activity. For example, some studies have reported significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study evaluated several pyrazine derivatives for their anti-inflammatory activity using carrageenan-induced paw edema models in rats.
    • Results indicated that certain derivatives exhibited comparable efficacy to established NSAIDs like indomethacin, highlighting their potential therapeutic relevance.
  • Antimicrobial Assessment :
    • Another investigation focused on the antimicrobial properties of related compounds against Mycobacterium tuberculosis.
    • The compounds demonstrated notable activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents.

Properties

IUPAC Name

2-chloro-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8(2)15(11(17)5-12)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYZDNXYLPJOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CN=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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